[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid
Overview
Description
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a pyrazole ring, both of which are known for their biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been found to interact with a variety of biological targets . These targets include various enzymes and receptors, which play crucial roles in numerous biological processes.
Mode of Action
It is known that compounds with similar structures can form hydrogen bonds, which is important for binding with biological targets . This interaction can lead to changes in the function of the target, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the benzimidazole and pyrazole precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure high yield and purity of the compound, which is crucial for its application in various industries. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may alter its solubility and reactivity.
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]propionic acid: This compound has a propionic acid group instead of an acetic acid group, which may affect its biological activity and chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research.
Properties
IUPAC Name |
2-[2-(1-ethylpyrazol-3-yl)benzimidazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-17-8-7-11(16-17)14-15-10-5-3-4-6-12(10)18(14)9-13(19)20/h3-8H,2,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSZDNRBPKIRDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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